molecular formula C16H16O4 B13151374 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester

Cat. No.: B13151374
M. Wt: 272.29 g/mol
InChI Key: YFBBQCBQIIFNPM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a hydroxymethyl group, a phenylmethoxy group, and a methyl ester functional group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates sensitive to harsh environments.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of continuous flow processes allows for the sustainable and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-2-(phenylmethoxy)-benzoic acid.

    Reduction: Formation of 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding benzoic acid derivative. This interaction can affect various biochemical pathways, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-2-methoxybenzoic acid methyl ester
  • 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid ethyl ester
  • 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid

Uniqueness

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxymethyl and phenylmethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3

InChI Key

YFBBQCBQIIFNPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

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